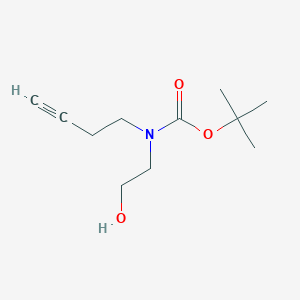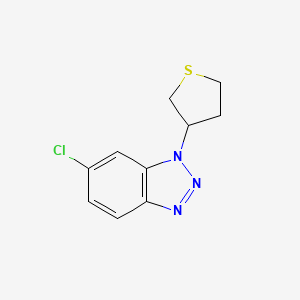
N-(2-aminoethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of a cyclopropane ring attached to a sulfonamide group, which is further linked to an aminoethyl group.
Métodos De Preparación
The synthesis of N-(2-aminoethyl)cyclopropanesulfonamide involves several steps. One common method includes the reaction of cyclopropanesulfonyl chloride with ethylenediamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
N-(2-aminoethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)cyclopropanesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use in research .
Comparación Con Compuestos Similares
N-(2-aminoethyl)cyclopropanesulfonamide can be compared to other sulfonamide compounds, such as sulfanilamide and sulfadiazine . These compounds share a common sulfonamide group but differ in their additional functional groups and overall structure. The unique cyclopropane ring in this compound distinguishes it from other sulfonamides, potentially leading to different chemical and biological properties .
Similar compounds include:
Sulfanilamide: An antibacterial drug with a simpler structure lacking the cyclopropane ring.
Sulfadiazine: Another antibacterial agent with a pyrimidine ring instead of a cyclopropane ring.
This compound’s unique structure may offer distinct advantages in specific research applications, making it a valuable compound for scientific studies .
Propiedades
Fórmula molecular |
C5H12N2O2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-3-4-7-10(8,9)5-1-2-5/h5,7H,1-4,6H2 |
Clave InChI |
DVBHEHRYLAKPCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)






![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)






